2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole

説明

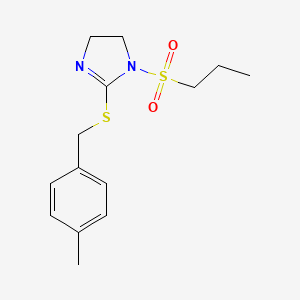

2-((4-Methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a partially saturated five-membered heterocyclic ring. The core structure (4,5-dihydro-1H-imidazole) contains two nitrogen atoms at positions 1 and 3, with positions 2 and 4/5 modified by sulfur-containing substituents. Specifically:

- Position 1: A propylsulfonyl group (-SO₂C₃H₇), a strong electron-withdrawing substituent that enhances polarity and metabolic stability.

- Position 2: A 4-methylbenzylthio group (-SCH₂C₆H₄CH₃), which introduces aromaticity and lipophilicity.

This compound’s structural design balances lipophilic (4-methylbenzyl) and polar (sulfonyl) groups, making it a candidate for applications in medicinal chemistry or materials science.

特性

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S2/c1-3-10-20(17,18)16-9-8-15-14(16)19-11-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBHOUNRYKRMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 4-methylbenzylthio intermediate: This step involves the reaction of 4-methylbenzyl chloride with sodium thiolate to form 4-methylbenzylthio.

Synthesis of the dihydroimidazole ring: The dihydroimidazole ring is synthesized by reacting an appropriate amine with a carbonyl compound under acidic conditions.

Attachment of the propylsulfonyl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反応の分析

2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or thio groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study:

In a study conducted by Jain et al., a series of imidazole derivatives were synthesized and tested for their antibacterial activity. The results demonstrated that certain derivatives exhibited potent activity comparable to standard antibiotics .

| Compound | Activity (Zone of Inhibition) |

|---|---|

| 2a | 15 mm |

| 2b | 18 mm |

| 2c | 20 mm |

Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer potential. The compound has been evaluated for cytotoxic effects against various cancer cell lines.

Case Study:

Yurttas et al. synthesized derivatives of imidazole and tested them against C6 (rat glioma) and HepG2 (human liver) cancer cell lines using the MTT assay. The study revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

| Compound | IC50 (C6) | IC50 (HepG2) |

|---|---|---|

| 20a | 27.0 µM | 50.0 µM |

| 20g | 15.67 µM | 58.33 µM |

Anti-inflammatory Effects

Imidazole compounds are known to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Research Findings:

Studies have shown that certain imidazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in conditions like arthritis and other inflammatory disorders.

作用機序

The mechanism of action of 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The table below compares 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole with structurally related imidazole derivatives:

Physicochemical and Functional Differences

- Electron Effects: The propylsulfonyl group in the target compound is a stronger electron-withdrawing group than the methylsulfonyl group in or the unsubstituted imidazole in .

- Lipophilicity : The 4-methylbenzylthio group increases logP compared to carboxylic acid derivatives (e.g., ) or hydroxyl/pyridyl-substituted analogues (e.g., ), suggesting better membrane permeability.

- Solubility : Sulfonyl groups enhance aqueous solubility relative to thioethers or alkyl chains. However, the propyl chain in the target compound may reduce solubility compared to shorter-chain analogues like .

生物活性

The compound 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and cytoprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a thioether linkage and a sulfonyl group, which are crucial for its biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of imidazole derivatives. The compound exhibits significant activity against various bacterial strains. For instance, research has shown that similar imidazole compounds demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | Staphylococcus aureus | 4 |

| 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | Escherichia coli | 8 |

These findings indicate that the compound could serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

The antifungal properties of imidazole derivatives are well documented. The compound has shown efficacy against various fungal strains, with studies suggesting that it inhibits fungal growth effectively.

| Fungal Strain | Inhibition (%) |

|---|---|

| Candida albicans | 90% at 0.1% solution |

| Aspergillus niger | 70% at 0.1% solution |

Such results highlight the potential of this compound in agricultural applications as a fungicide .

Cytoprotective Activity

The cytoprotective effects of imidazole derivatives against oxidative stress have also been investigated. Compounds with electron-donating groups exhibit enhanced cytoprotective activity. In comparative studies, the compound demonstrated a significant reduction in hemolytic activity, indicating its biocompatibility.

| Compound | Hemolytic Activity (%) |

|---|---|

| 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | <5% |

| Reference Compound | 23% |

This suggests that the compound is suitable for further evaluation in therapeutic contexts .

Case Studies

A notable study evaluated various imidazole derivatives for their biological activities. Among these, compounds structurally similar to 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole showed promising results in inhibiting both bacterial and fungal growth while maintaining low toxicity levels in mammalian cells.

Study Findings

- Antibacterial Efficacy: Compounds showed MIC values ranging from 1 to 8 μg/mL against resistant bacterial strains.

- Fungicidal Effects: Inhibition rates exceeding 70% were recorded against several pathogenic fungi.

- Safety Profile: Low hemolytic activity (<5%) indicates good biocompatibility.

Q & A

Q. What synthetic methodologies are effective for preparing 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole, and how can reaction yields be optimized?

- Methodological Answer : Imidazole derivatives are typically synthesized via cyclocondensation of aldehydes, amines, and thioureas or via sulfonylation of pre-formed imidazole intermediates. For sulfonyl-containing analogs like this compound, a two-step approach is recommended:

Thioether formation : React 4-methylbenzyl mercaptan with a pre-synthesized 4,5-dihydroimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .

Sulfonylation : Treat the intermediate with propylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group. Yield optimization may involve solvent selection (e.g., dichloromethane vs. acetonitrile) and stoichiometric control of sulfonylating agents .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional groups?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. For related imidazole derivatives, SC-XRD has confirmed the planar geometry of the imidazole ring and spatial orientation of substituents (e.g., C–S bond lengths ≈ 1.75–1.80 Å) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identify protons on the dihydroimidazole ring (δ ~3.5–4.5 ppm for CH₂ groups) and aromatic protons from the 4-methylbenzyl moiety (δ ~7.2–7.4 ppm) .

- FT-IR : Confirm sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and thioether (C–S stretching at ~600–700 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

- Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Imidazole derivatives with sulfonyl groups have shown MIC values in the 8–32 µg/mL range .

- Enzyme inhibition studies : Test against cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays. Sulfonamide-containing imidazoles often exhibit enhanced enzyme-binding affinity due to hydrogen bonding with active-site residues .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters validate these predictions?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) : Dock the compound into the active site of COX-2 or AChE. Focus on sulfonyl and thioether groups forming hydrogen bonds with residues like Arg120 (COX-2) or Trp279 (AChE) .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å). Validate with experimental IC₅₀ values from enzyme assays; strong correlations (R² > 0.85) support model accuracy .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonyl hydrolysis at pH > 10) .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life. For example, if degradation follows first-order kinetics at 50°C (k = 0.015/day), predicted t₉₀ at 25°C may exceed 24 months .

Q. How can the environmental fate of this compound be assessed, and what metrics define its ecotoxicological risk?

- Methodological Answer :

- OECD 301 biodegradation test : Measure % mineralization over 28 days. Sulfonated imidazoles often show low biodegradability (<20%), necessitating advanced oxidation (e.g., UV/H₂O₂) for remediation .

- QSAR models : Predict bioaccumulation (log P ~2.5–3.0) and toxicity (LC₅₀ for D. magna < 10 mg/L). High log P values correlate with biomagnification risks in aquatic ecosystems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous imidazole derivatives?

- Methodological Answer :

- Meta-analysis of literature : Compare yields across solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. Et₃N), and temperatures. For example, sulfonylation in DMF at 0°C may improve yields by 15–20% over room-temperature reactions due to reduced side reactions .

- Design of experiments (DoE) : Use a factorial approach to isolate critical variables (e.g., reagent molar ratio, solvent polarity). ANOVA can identify statistically significant factors (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。